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molecular formula C8H3BrN2S B8804771 4-Bromo-2-(2,2-dicyanoethenyl)thiophene

4-Bromo-2-(2,2-dicyanoethenyl)thiophene

Cat. No. B8804771
M. Wt: 239.09 g/mol
InChI Key: GJASMJQSGRATBE-UHFFFAOYSA-N
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Patent
US06030969

Procedure details

4-Bromo-2-thiophenecarboxaldehyde (6.92 g, 36.2 mmol) and malononitrile (2.39 g, 36.2 mmol) were dissolved in 100 mL 1:1 EtOH:H2O. A small spatula of glycine was added and the reaction was stirred at ambient temperature for 30 min. The precipitated product was collected by suction filtration, washed with water, and dried under vacuum overnight. The result was 8.38 g (97% ) 4bromo-2-(2,2-dicyanoethenyl)thiophene as a light green solid. MS 238/240 (M+H)+.
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
2.39 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=O)[S:5][CH:6]=1.[C:9](#[N:13])[CH2:10][C:11]#[N:12].O.NCC(O)=O>CCO>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:10]([C:9]#[N:13])[C:11]#[N:12])[S:5][CH:6]=1

Inputs

Step One
Name
Quantity
6.92 g
Type
reactant
Smiles
BrC=1C=C(SC1)C=O
Name
Quantity
2.39 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at ambient temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated product was collected by suction filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC=1C=C(SC1)C=C(C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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